molecular formula C17H24ClNO2 B285216 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide

Cat. No. B285216
M. Wt: 309.8 g/mol
InChI Key: HLGHUBBOHLDEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide, commonly known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. A-836,339 belongs to the class of compounds known as CB2 agonists, which have been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

A-836,339 acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction of inflammation.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, A-836,339 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A-836,339 has also been shown to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using A-836,339 in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using A-836,339 is its relatively low potency compared to other CB2 agonists, which may require higher doses to achieve therapeutic effects.

Future Directions

There are a number of potential future directions for research on A-836,339. One area of interest is the development of more potent CB2 agonists that may have greater therapeutic potential. Another area of interest is the investigation of the potential use of A-836,339 in the treatment of neurodegenerative diseases and cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of A-836,339 and its potential therapeutic applications.

Synthesis Methods

A-836,339 can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with 2-methylcyclohexylamine to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide. This intermediate is then further processed to obtain the final product, A-836,339.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. In addition, A-836,339 has been shown to have analgesic effects in animal models of pain, including neuropathic pain.

properties

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C17H24ClNO2/c1-11-6-4-5-7-15(11)19-16(20)10-21-14-8-12(2)17(18)13(3)9-14/h8-9,11,15H,4-7,10H2,1-3H3,(H,19,20)

InChI Key

HLGHUBBOHLDEMI-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Canonical SMILES

CC1CCCCC1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.